molecular formula C19H18BNO3 B13663004 (4-((4-Methoxyphenyl)(phenyl)amino)phenyl)boronic acid

(4-((4-Methoxyphenyl)(phenyl)amino)phenyl)boronic acid

Cat. No.: B13663004
M. Wt: 319.2 g/mol
InChI Key: CTGQQXMIQFMYKL-UHFFFAOYSA-N
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Description

(4-((4-Methoxyphenyl)(phenyl)amino)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a (4-methoxyphenyl)(phenyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Methoxyphenyl)(phenyl)amino)phenyl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Aryl halide: (4-((4-Methoxyphenyl)(phenyl)amino)phenyl) bromide or iodide

    Organoboron compound: Phenylboronic acid

    Catalyst: Palladium(0) or Palladium(II) complex

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions

(4-((4-Methoxyphenyl)(phenyl)amino)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols or quinones.

    Reduction: The compound can be reduced to form corresponding boranes.

    Substitution: The boronic acid group can participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium periodate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran or ether.

    Substitution: Organolithium or Grignard reagents in tetrahydrofuran or diethyl ether.

Major Products Formed

Scientific Research Applications

(4-((4-Methoxyphenyl)(phenyl)amino)phenyl)boronic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Biology: Investigated for its potential as a molecular probe for detecting biomolecules.

Properties

Molecular Formula

C19H18BNO3

Molecular Weight

319.2 g/mol

IUPAC Name

[4-(N-(4-methoxyphenyl)anilino)phenyl]boronic acid

InChI

InChI=1S/C19H18BNO3/c1-24-19-13-11-18(12-14-19)21(16-5-3-2-4-6-16)17-9-7-15(8-10-17)20(22)23/h2-14,22-23H,1H3

InChI Key

CTGQQXMIQFMYKL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)OC)(O)O

Origin of Product

United States

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